3-(4-chlorophenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-chlorophenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrobenzodioxol group, and a hexahydrobenzo[b][1,4]benzodiazepinone core. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an appropriate diamine with a diketone or aldehyde under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be done via a Friedel-Crafts acylation reaction, where the benzodiazepine core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Nitrobenzodioxol Group: This step involves the nitration of a benzodioxole derivative, followed by its coupling with the benzodiazepine core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrobenzodioxol group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of benzodiazepines with their molecular targets, such as the gamma-aminobutyric acid (GABA) receptors. It can also serve as a probe to investigate the pharmacokinetics and pharmacodynamics of benzodiazepine derivatives.
Medicine
Medically, compounds of this class are explored for their potential therapeutic effects, including anxiolytic, sedative, and muscle relaxant properties. Research may focus on optimizing the efficacy and reducing the side effects of these compounds.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials. Its versatile reactivity makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 3-(4-chlorophenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of functional groups, which may confer distinct pharmacological properties. The presence of the nitrobenzodioxol group, in particular, could influence its binding affinity and selectivity for GABA receptors, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C26H20ClN3O5 |
---|---|
Molecular Weight |
489.9g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(6-nitro-1,3-benzodioxol-5-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H20ClN3O5/c27-16-7-5-14(6-8-16)15-9-20-25(22(31)10-15)26(29-19-4-2-1-3-18(19)28-20)17-11-23-24(35-13-34-23)12-21(17)30(32)33/h1-8,11-12,15,26,28-29H,9-10,13H2 |
InChI Key |
WKPWMNRDRWUPQB-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C6=CC=C(C=C6)Cl |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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